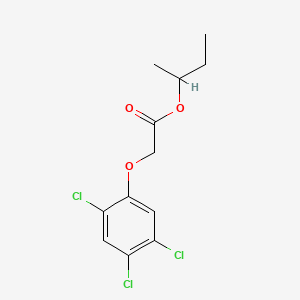

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

Description

BenchChem offers high-quality butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-3-7(2)18-12(16)6-17-11-5-9(14)8(13)4-10(11)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCPUBZALOBLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866339 | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61792-07-2 | |

| Record name | 1-Methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61792-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical-chemical constants for butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

Title: Physicochemical Characterization and Environmental Fate of Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate Subtitle: Technical Reference Guide for Toxicological and Environmental Analysis

Executive Summary

This technical guide provides a rigorous analysis of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate , the sec-butyl ester of the herbicide 2,4,5-T. Historically utilized as a potent defoliant, this compound is a member of the chlorophenoxy ester class.

Critical Note for Researchers: While often grouped generically with "butyl esters" (CAS 93-79-8 refers specifically to the n-butyl isomer), the sec-butyl isomer possesses a chiral center at the alcohol moiety, influencing its hydrolytic stability and crystalline lattice energy compared to its linear counterparts. This guide synthesizes experimental data from the closest structural analogs (n-butyl ester) with calculated values for the specific sec-butyl isomer to support accurate environmental modeling and toxicological assessment.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of this molecule is governed by the lipophilic trichlorophenyl ring and the hydrolytically labile ester linkage.

| Parameter | Data / Description |

| IUPAC Name | butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |

| Common Name | 2,4,5-T sec-butyl ester |

| Molecular Formula | |

| Molecular Weight | 311.59 g/mol |

| SMILES | CCC(C)OC(=O)COc1cc(c(cc1Cl)Cl)Cl |

| Chirality | Contains one stereocenter at the butan-2-yl group.[1][2] Technical grade is typically a racemate. |

| Structural Alert | Chlorophenoxy Ester: Prone to hydrolysis yielding 2,4,5-T (acid) and 2-butanol. Dioxin Risk: Historical synthesis routes often introduced 2,3,7,8-TCDD as a trace contaminant.[3] |

Part 2: Critical Physicochemical Constants

The following constants are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles and environmental partitioning.

Note: Where specific experimental data for the sec-butyl isomer is absent, values are derived from the n-butyl analog (CAS 93-79-8) or validated QSAR models, as indicated.

| Property | Value | Context & Causality |

| Physical State | Liquid or Low-Melting Solid | The branching of the sec-butyl group disrupts crystal packing compared to the n-butyl ester (MP ~46°C), likely lowering the melting point. |

| Boiling Point | ~325–335°C (Predicted) | High boiling point indicates low volatility, but sufficient for vapor drift in hot climates (a known hazard of phenoxy esters). |

| Log P (Octanol/Water) | 4.8 – 5.2 | High Lipophilicity. Indicates strong potential for bioaccumulation in adipose tissue and rapid absorption through dermal barriers. |

| Water Solubility | < 10 mg/L (Sparingly Soluble) | Driven by the hydrophobic trichlorophenyl moiety. Requires organic co-solvents (e.g., acetone) for analytical standard preparation. |

| Vapor Pressure | ~1.0 × 10⁻⁴ mmHg (25°C) | Higher than the parent acid (salt forms), contributing to the "vapor drift" phenomenon observed in agricultural applications. |

| Henry's Law Constant | ~5.0 × 10⁻⁶ atm-m³/mol | Suggests moderate volatility from water surfaces; partitioning into the atmosphere is a viable transport mechanism. |

Part 3: Environmental Fate & Stability (Hydrolysis Protocol)

The primary degradation pathway for this compound is ester hydrolysis . The rate is pH-dependent, accelerating significantly under alkaline conditions.

Mechanism of Action

-

Hydrolysis: The ester bond cleaves, releasing 2,4,5-T (acid) and 2-butanol.

-

Ionization: At environmental pH (pH 5–9), the resulting 2,4,5-T acid exists primarily as the carboxylate anion (pKa ~2.8), drastically changing its mobility.

Experimental Protocol: Hydrolysis Kinetics (OECD 111 Adapted)

Objective: Determine the half-life (

-

Buffer Preparation: Prepare sterile buffer solutions (citrate for pH 4, phosphate for pH 7, borate for pH 9).

-

Spiking: Introduce the test substance (dissolved in acetonitrile, <1% v/v) to a final concentration of 10 µg/mL.

-

Incubation: Maintain at 25°C ± 0.1°C in dark conditions to prevent photolysis.

-

Sampling: Aliquot samples at

days. -

Quenching: Immediately adjust pH to <3 with dilute H₂SO₄ to halt base-catalyzed hydrolysis.

-

Analysis: Analyze via HPLC-UV (see Part 4).

Figure 1: Hydrolytic degradation pathway. The lipophilic ester converts to the mobile acid form, altering bioavailability.

Part 4: Analytical Methodology (HPLC-UV)

To accurately quantify the physical constants, a validated separation method is required to distinguish the ester from its hydrolysis products.[4]

Method Parameters

-

Instrument: High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water (suppresses ionization of the free acid).

-

B: Acetonitrile (ACN).

-

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection Wavelength: 288 nm (characteristic of the trichlorophenoxy ring).

Workflow Diagram

Figure 2: Analytical workflow for separating the parent ester from degradation products.

Part 5: Toxicological Implications

The physicochemical constants directly inform the toxicological profile:

-

Dermal Absorption: The high LogP (~5.0) facilitates rapid transit through the stratum corneum. In occupational settings (historically), this ester form posed a higher acute dermal risk than the salt forms.

-

Bioaccumulation: While the ester is lipophilic, rapid hydrolysis in vivo (via esterases) usually prevents long-term accumulation of the ester itself. However, the resulting acid (2,4,5-T) has a half-life of ~23 hours in humans.

-

TCDD Partitioning: If the sample is contaminated with TCDD (LogP ~6.8), the dioxin will co-partition with the ester into lipid-rich tissues, representing the primary chronic health hazard.

References

-

National Institute of Standards and Technology (NIST). (2023). Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester (CAS 93-79-8).[5][6] NIST Chemistry WebBook.[5] [Link]

-

PubChem. (2023). 2,4,5-T n-butyl ester Compound Summary. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Technical Fact Sheet on 2,4,5-T.[1] EPA Archives. [Link]

-

World Health Organization (WHO). (1984). Environmental Health Criteria 29: 2,4-Dichlorophenoxyacetic acid (2,4-D) - Environmental Aspects. (Reference for phenoxy ester hydrolysis kinetics). [Link]

Sources

- 1. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,4,5-t butyl ester (C12H13Cl3O3) [pubchemlite.lcsb.uni.lu]

- 3. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester [webbook.nist.gov]

- 6. 2,4,5-T Butyl Ester - OEHHA [oehha.ca.gov]

Hydrolysis Rates of Phenoxy Acid Esters Under Varying pH Conditions: A Technical Guide

Executive Summary

This guide provides a rigorous technical framework for evaluating the hydrolytic stability of phenoxy acid esters (e.g., 2,4-D esters, fenofibrate, clofibrate). These compounds, widely used as prodrugs and agrochemicals, exhibit distinct stability profiles governed by the nucleophilic acyl substitution mechanism. This document details the kinetic theory, a self-validating experimental protocol based on OECD 111 guidelines, and the interpretation of pH-rate profiles essential for predicting environmental fate and in vivo drug release.

Part 1: Mechanistic Foundations & Kinetic Theory

The hydrolysis of phenoxy acid esters is a pH-dependent process driven by the polarization of the carbonyl carbon. The reaction typically proceeds via three parallel pathways: specific acid catalysis (

Chemical Mechanisms

-

Specific Base Catalysis (

): The dominant pathway at pH > 7. The hydroxide ion ( -

Specific Acid Catalysis (

): Dominant at pH < 4. Protonation of the carbonyl oxygen increases electrophilicity, facilitating attack by water. This pathway is reversible but driven forward by the high concentration of water in aqueous media. -

Neutral Hydrolysis: A slow reaction where water acts as the nucleophile without prior protonation. Significant only at intermediate pH (4–6) for highly reactive esters.

Kinetic Equation

The observed pseudo-first-order rate constant,

Where:

-

: Second-order rate constant for acid catalysis (

-

: First-order rate constant for neutral hydrolysis (

-

: Second-order rate constant for base catalysis (

Visualization: Reaction Pathways

The following diagram illustrates the parallel mechanistic pathways governing ester hydrolysis.

Figure 1: Parallel reaction pathways for phenoxy acid ester hydrolysis. The dominance of a specific pathway is determined by the pH of the bulk solution.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to ensure scientific integrity by incorporating checkpoints that validate the data quality in real-time. It aligns with OECD Guideline 111 [1].[3][4][5]

Buffer Selection & Preparation

Objective: Maintain constant pH without inducing buffer catalysis (catalysis by buffer anions like phosphate or citrate).

-

Rule: Keep buffer concentration low (0.01 M to 0.05 M).

-

Validation Step: Perform a "Buffer Catalysis Check" by running the reaction at the same pH but two different buffer concentrations (e.g., 0.01 M vs. 0.05 M). If

increases significantly, extrapolate to zero buffer concentration.

| pH Range | Recommended Buffer System |

| 1.2 – 2.2 | HCl / KCl |

| 3.0 – 6.0 | Citrate or Acetate (Check for catalysis) |

| 6.0 – 8.0 | Phosphate (Sodium or Potassium) |

| 8.0 – 10.0 | Borate or Glycine-NaOH |

Experimental Workflow

Objective: Accurately measure the disappearance of the parent ester over time.

-

Stock Preparation: Dissolve the ester in an inert, water-miscible solvent (Acetonitrile or Methanol). Limit organic solvent to <1% v/v in the final reaction mix to avoid solvent effects.

-

Incubation:

-

Thermostat buffer solution to target temperature (e.g.,

). -

Spike stock solution into the buffer to initiate reaction (

).

-

-

Sampling & Quenching (Critical):

-

Withdraw aliquots at defined intervals (

). -

Quench immediately:

-

For Acid/Neutral runs: Dilute with cold acetonitrile.

-

For Base runs: Add a stoichiometric excess of acid (e.g., dilute

) to drop pH to ~3, stopping the reaction.

-

-

-

Analysis: Analyze via HPLC-UV or LC-MS/MS.

-

Self-Validation: Monitor both the decay of the ester and the formation of the acid metabolite . The molar sum should remain constant (Mass Balance Check).

-

Visualization: Validated Workflow

Figure 2: Step-by-step experimental workflow with integrated quality control checkpoints (Mass Balance).

Part 3: Data Analysis & Interpretation[7]

Calculation of Rate Constants

Plot

-

The slope of the line is

. -

Linearity Check:

should be

The pH-Rate Profile

Plot

-

V-Shape: Typical for simple esters.

-

Plateau: Indicates a significant neutral hydrolysis contribution (

) or a change in ionization state of the substrate.

Case Studies: Reference Data

The following table summarizes hydrolysis half-lives (

| Compound | Class | Primary Mechanism at pH 7 | Ref | |||

| 2,4-D Ethylhexyl Ester | Herbicide | ~100 days | 48 days | 2.2 days | Base Catalysis | [2] |

| Fenofibrate | Prodrug | Stable | Stable* | < 1 day | Neutral / Base | [3] |

| Clofibrate | Prodrug | Stable | ~150 days | Rapid | Base Catalysis | [4] |

| Fenoxaprop-ethyl | Herbicide | 2.2 days | 2.6 days | 2.4 days | Unstable at all pH | [5] |

*Fenofibrate is relatively stable at neutral pH in vitro but hydrolyzes rapidly in vivo due to esterases.

Visualization: pH-Rate Profile Logic

Figure 3: Logical relationship between solution pH and the dominant kinetic regime, resulting in the characteristic V-shaped stability profile.

References

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

FAO/WHO. (1996). 2,4-D and its salts and esters: Environmental Fate. Pesticide Residues in Food. [Link]

-

Jain, S.K., et al. (2021).[10] Fenofibrate: A Comprehensive Review on the Drug. ResearchGate. [Link]

- Connors, K.A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

-

Lin, K., et al. (2007).[11] Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Bulletin of Environmental Contamination and Toxicology. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 6. web.viu.ca [web.viu.ca]

- 7. nitt.edu [nitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Determination of 2,4,5-T and its Esters in Soil Samples

Abstract

This application note presents a comprehensive and robust method for the extraction, cleanup, and quantification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its ester derivatives in soil matrices. The protocol employs a solvent extraction followed by an optional but recommended alkaline hydrolysis step to convert all 2,4,5-T esters into the parent acid form, enabling a total-analyte measurement. Subsequent cleanup and concentration are achieved using C18 Solid-Phase Extraction (SPE). The final determination is performed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is designed for researchers in environmental science, agriculture, and toxicology, providing reliable and reproducible results for monitoring this persistent and toxic herbicide.

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide used for the control of broadleaf weeds.[1] It is chemically stable and can persist in soil, with a half-life ranging from 21 to 24 days, depending on environmental conditions.[1] Historically, 2,4,5-T was a component of "Agent Orange," a defoliant used extensively during the Vietnam War.[2] A significant concern with 2,4,5-T is its contamination with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which can be formed as a byproduct during its synthesis.[1][3]

In agricultural applications, 2,4,5-T was often formulated as esters (e.g., butyl or isooctyl esters) to improve its penetration through the waxy cuticles of plant leaves.[4] These esters are less soluble in water but soluble in oils.[1][3] In the environment, these esters can be hydrolyzed back to the parent 2,4,5-T acid.[1][4] Therefore, a comprehensive analytical method must account for both the parent acid and its various ester forms.

This guide provides a detailed protocol that incorporates a hydrolysis step to ensure all ester forms are converted to the 2,4,5-T acid.[4][5] This approach simplifies the chromatographic analysis to the quantification of a single, well-defined analyte, thereby improving accuracy and throughput.

Principle of the Method

The overall analytical workflow is based on a multi-step process designed to isolate 2,4,5-T from a complex soil matrix and prepare it for instrumental analysis.

-

Extraction: The soil sample is first extracted with an organic solvent to solubilize 2,4,5-T and its esters.

-

Hydrolysis (Recommended): The crude extract undergoes alkaline hydrolysis. This crucial step cleaves the ester linkages, converting all 2,4,5-T esters into the carboxylate salt of the parent acid. This ensures the final result represents the total 2,4,5-T contamination.

-

Acidification & Cleanup: The hydrolyzed sample is acidified to convert the 2,4,5-T salt back to its protonated acid form. This is followed by Solid-Phase Extraction (SPE) using a C18 reversed-phase cartridge. The acidification is critical for the retention of the analyte on the nonpolar C18 sorbent.[6][7] Interferences are washed away, and the analyte is eluted with a small volume of organic solvent.

-

Analysis: The concentrated and cleaned extract is analyzed by reversed-phase HPLC with UV detection. The mobile phase is acidified to ensure the 2,4,5-T remains in its protonated form, resulting in sharp, symmetrical chromatographic peaks.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical procedure from sample preparation to data acquisition.

Caption: Overall workflow for the analysis of 2,4,5-T in soil.

Materials and Reagents

-

Solvents: Acetonitrile, Methanol (HPLC Grade).

-

Reagents: Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄), Sodium sulfate (anhydrous), Reagent water (Type I).

-

Standards: 2,4,5-T analytical standard (≥98% purity).

-

SPE Cartridges: C18 SPE cartridges, 500 mg, 6 mL.

-

Labware: 50 mL polypropylene centrifuge tubes, volumetric flasks, pipettes, glass beakers, magnetic stirrer, heating mantle, rotary evaporator or nitrogen evaporation system.

-

Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD), data acquisition software.

Detailed Protocols

Causality: This procedure is designed to efficiently extract both the parent acid and its esters from the soil. The alkaline hydrolysis step is critical for converting the esters to the 2,4,5-T acid, ensuring a total measurement.[4][8]

-

Weighing: Weigh 10.0 g of homogenized, air-dried soil into a 50 mL centrifuge tube.

-

Spiking (for QC): For quality control samples (e.g., matrix spikes), add a known amount of 2,4,5-T standard solution at this stage and allow it to equilibrate for 30 minutes.

-

Extraction: Add 25 mL of acetonitrile to the tube. Cap tightly and vortex for 1 minute.

-

Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully decant the supernatant into a 100 mL round-bottom flask.

-

Re-extraction: Repeat steps 3-6 with another 25 mL of acetonitrile and combine the supernatants.

-

Hydrolysis: Add 10 mL of 1.5 M sodium hydroxide solution to the combined extract. Attach a reflux condenser and heat the mixture in a water bath at 80°C for 30 minutes.[9] Allow to cool to room temperature.

-

Acidification: After cooling, carefully add 4 M sulfuric acid dropwise while stirring to adjust the pH of the solution to less than 2. This step ensures the 2,4,5-T is in its non-ionized (acid) form, which is essential for retention on the C18 SPE cartridge.[7]

-

Dilution: Add 100 mL of reagent water to the acidified extract to reduce the organic solvent concentration before SPE.

Causality: The SPE step removes polar interferences from the soil extract that could interfere with the HPLC analysis and concentrates the analyte, thereby improving method sensitivity. A C18 sorbent is used due to its affinity for the moderately non-polar 2,4,5-T molecule.[10]

-

Cartridge Conditioning: Attach a C18 SPE cartridge to a vacuum manifold. Condition the cartridge by passing the following solvents sequentially:

-

5 mL of Methanol

-

5 mL of Reagent Water

-

Critical: Do not allow the cartridge to go dry after this step.

-

-

Sample Loading: Load the entire acidified extract from Protocol 5.1 onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 10 mL of reagent water to remove residual salts and highly polar interferences.

-

Drying: Dry the cartridge under full vacuum for 10 minutes to remove all water.

-

Elution: Place a clean collection tube inside the manifold. Elute the retained 2,4,5-T from the cartridge by passing 2 x 4 mL aliquots of methanol. Collect the eluate.

-

Concentration: Evaporate the eluate to dryness at < 40°C using a gentle stream of nitrogen or a rotary evaporator.

-

Reconstitution: Reconstitute the dry residue in 1.0 mL of the HPLC mobile phase. Vortex to dissolve and transfer to an HPLC vial for analysis.

HPLC Method and Parameters

Causality: A reversed-phase C18 column is the standard for separating moderately non-polar compounds like 2,4,5-T. The mobile phase is acidified to suppress the ionization of the carboxylic acid group on the analyte, which prevents peak tailing and ensures reproducible retention times.[11] UV detection at 228 nm provides excellent sensitivity for phenoxyacetic acid herbicides.[12]

| Parameter | Condition |

| Instrument | HPLC System with UV Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 228 nm |

| Run Time | 10 minutes |

| Expected Retention Time | ~ 5-7 minutes |

Method Performance and Validation

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[13] The following table summarizes typical performance characteristics for this method, based on established analytical practices.

| Validation Parameter | Target Specification | Typical Result |

| Linearity (R²) | > 0.995 | 0.999 |

| Calibration Range | 0.05 - 10.0 µg/mL | - |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.01 mg/kg in soil |

| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 0.05 mg/kg in soil |

| Accuracy (Recovery) | 70 - 120% | 85 - 105%[12] |

| Precision (RSD) | < 15% | < 10% |

References

-

Chen, Y., et al. (2019). Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. Journal of Separation Science. Available at: [Link]

-

Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. PIC Circular Annex III. Available at: [Link]

-

Ahmad, I., et al. (2005). Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection. Journal of Chromatographic Science, 43(2), 82-85. Available at: [Link]

-

Collaborative for Health & Environment. (2011). 2,4,5-T. Toxipedia. Available at: [Link]

-

Popiel, S., et al. (2001). Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. ResearchGate. Available at: [Link]

-

Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T. MHLW. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. SIELC Application Note. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. EPA SW-846. Available at: [Link]

-

de Barros, A.L.N., et al. (2015). The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. Molecules, 20(9), 15837-15851. Available at: [Link]

-

CORESTA. (2019). Dicamba, 2,4-D, 2,4,5-T. CORESTA Agrochemicals Analysis Technical Note TN #005. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil... EPA-RCA. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. SIELC Application Note. Available at: [Link]

-

James, S., et al. (2023). Determination of 2,4-Dichlorophenoxyacetic Acid in Water, Sediment and Soil Using High Performance Liquid Chromatography. Bulletin of the Chemical Society of Ethiopia, 37(2), 251-263. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. EPA SW-846. Available at: [Link]

Sources

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns | SIELC Technologies [sielc.com]

- 3. pic.int [pic.int]

- 4. coresta.org [coresta.org]

- 5. epa.gov [epa.gov]

- 6. obrnutafaza.hr [obrnutafaza.hr]

- 7. unitedchem.com [unitedchem.com]

- 8. NEMI Method Summary - 8151A [nemi.gov]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS analysis parameters for butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate quantification

Abstract & Scope

This application note details the protocol for the direct quantification of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate (2,4,5-T sec-butyl ester) in complex matrices (soil, formulations, and surface water). While standard regulatory methods (e.g., EPA 8151A) often prescribe hydrolysis to the acid form followed by methylation, this protocol focuses on the direct analysis of the intact ester . This is critical for studies regarding formulation stability, spray drift volatility, and specific ester toxicity prior to environmental hydrolysis.

The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Electron Impact (EI) mode, employing Selected Ion Monitoring (SIM) for low-ppb detection limits.

Chemical Context & Analytical Strategy

Analyte: Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate Formula: C₁₂H₁₃Cl₃O₃ MW: 311.59 g/mol CAS (Generic for 2,4,5-T esters): 93-79-8 (n-butyl isomer often cited; sec-butyl is a specific isomer).

Analytical Challenges:

-

Isomeric Separation: The sec-butyl ester must be chromatographically resolved from the n-butyl and iso-butyl esters, which share identical molecular weights and similar fragmentation patterns.

-

Thermal Stability: Phenoxy esters can degrade in dirty injection ports. A deactivated inlet liner and moderate temperatures are required.

-

Matrix Interference: Humic acids in soil can co-extract. A Florisil or Silica cleanup step is mandatory.

Fragmentation Logic (EI Source):

The electron impact ionization of phenoxy esters typically yields low abundance molecular ions (M+). The quantification strategy relies on the robust fragmentation of the ether linkage and the chlorophenoxy moiety.

-

Parent Ion (M+): m/z 310/312/314 (Characteristic 3-chlorine isotope cluster).

-

Base Peak/Quant Ion: m/z 196 (2,4,5-trichlorophenol cation, formed by cleavage of the ether bond).

-

Confirming Ions: m/z 198 (Isotope of base peak), m/z 225 (Loss of alkoxy group + H rearrangement).

Experimental Workflow (Visualized)

Figure 1: Step-by-step analytical workflow for direct ester quantification.

Detailed Protocol

Sample Preparation

Reagents:

-

Solvents: Hexane, Acetone, Dichloromethane (Pesticide Grade).

-

Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C).

-

Internal Standard (IS): Phenanthrene-d10 or 2,4-Dichlorophenylacetic acid methyl ester.

Step-by-Step Extraction (Soil/Sediment):

-

Weighing: Weigh 20 g of homogenized soil into a 250 mL amber glass bottle.

-

Drying: Add 20 g of anhydrous sodium sulfate and mix to bind moisture.

-

Extraction: Add 50 mL of Acetone:Hexane (1:1 v/v).

-

Agitation: Sonicate for 20 minutes (pulsed mode) or shake on a wrist-action shaker for 4 hours.

-

Decanting: Allow solids to settle; decant the supernatant through a funnel with glass wool.

-

Repeat: Repeat extraction with 50 mL fresh solvent. Combine extracts.

-

Concentration: Concentrate to ~5 mL using a rotary evaporator (water bath < 35°C to prevent volatility loss).

Cleanup (Florisil SPE):

-

Condition a 1g Florisil SPE cartridge with 5 mL Hexane.

-

Load the concentrated extract.

-

Elute interferences with 5 mL Hexane (discard).

-

Elute Analyte: Elute the 2,4,5-T sec-butyl ester with 10 mL of 15% Acetone in Hexane.

-

Final Volume: Evaporate eluate to exactly 1.0 mL under a gentle stream of nitrogen. Add Internal Standard (IS) to a final concentration of 1 µg/mL.

GC-MS Instrumental Parameters

Instrument: Agilent 7890/5977 (or equivalent). Column: Rtx-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film). Rationale: A low-polarity 5% phenyl phase provides excellent separation of herbicide esters based on boiling point and isomeric structure.

Table 1: Gas Chromatograph Settings

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (Purge on at 1.0 min) | Maximizes sensitivity for trace analysis. |

| Inlet Temp | 250°C | Sufficient to volatilize the ester without thermal degradation. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during temperature ramping. |

| Oven Program | 60°C (1 min hold) | Solvent focusing. |

| Ramp 15°C/min to 180°C | Rapid transit to elution zone. | |

| Ramp 5°C/min to 300°C | Slow ramp to resolve sec-butyl from n-butyl isomers. | |

| Hold 3 min | Bake out column. | |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

Table 2: Mass Spectrometer Settings (SIM Mode)

| Parameter | Setting | Notes |

| Source Temp | 230°C | Standard for EI sources. |

| Quad Temp | 150°C | |

| Ionization | EI (70 eV) | Standard library matching energy. |

| Solvent Delay | 3.5 min | Protects filament from solvent peak. |

| Dwell Time | 50 ms per ion | Ensures >10 points per peak for accurate quant. |

SIM Ion List (Acquisition Group):

| Compound | RT (approx) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| 2,4,5-T sec-butyl ester | 12.4 min* | 196.0 | 198.0 | 310.0 |

| Phenanthrene-d10 (IS) | 14.1 min | 188.0 | 80.0 | - |

*Note: Retention time (RT) must be determined experimentally using a pure standard. The sec-butyl ester typically elutes before the n-butyl ester.

Fragmentation Pathway & Identification

Understanding the fragmentation is vital for distinguishing the ester from potential interferences (like 2,4,5-T acid or other esters).

Figure 2: Proposed EI fragmentation pathway for 2,4,5-T sec-butyl ester.

Quality Control & Troubleshooting

Linearity and Calibration

-

Prepare a 5-point calibration curve ranging from 10 ppb to 1000 ppb (ng/mL).

-

Acceptance Criteria: R² > 0.995; Relative Standard Deviation (RSD) of Response Factors < 20%.

Method Detection Limit (MDL)

-

Spike 7 soil replicates at 5 ppb. Process through the entire method.

-

Calculate standard deviation (

). MDL =

Common Issues

-

Peak Tailing: Indicates active sites in the inlet liner or column head. Solution: Trim 10cm from the column guard and replace the inlet liner with a deactivated, wool-packed liner.

-

Conversion to Acid: If the m/z 196 peak is present but retention time shifts significantly earlier, the ester may have hydrolyzed in the injector. Solution: Lower inlet temperature to 220°C and ensure the extract is anhydrous.

References

-

U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.[1]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,4,5-T Esters.[2][3][4][5] NIST Chemistry WebBook, SRD 69.[3]

-

American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS.[6][7]

-

Restek Corporation. (2023). Chromatogram: Chlorophenoxyacid Herbicides on Rtx-5Sil MS.

Sources

- 1. 8151A | Specialty Analytical [specialtyanalytical.com]

- 2. (2,4,5-Trichlorophenoxy)acetic acid butoxyethanol ester [webbook.nist.gov]

- 3. Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester [webbook.nist.gov]

- 4. ez.restek.com [ez.restek.com]

- 5. archive.epa.gov [archive.epa.gov]

- 6. epa.gov [epa.gov]

- 7. newtowncreek.info [newtowncreek.info]

Derivatization Procedures for the Analysis of 2,4,5-T and its Metabolites in Biological Matrices

An Application Guide and Protocol

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its metabolites for analysis in biological matrices. Due to the polar and non-volatile nature of these acidic compounds, derivatization is a critical prerequisite for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). This document explains the causality behind experimental choices, from sample preparation, including enzymatic hydrolysis of conjugates, to the chemistry and application of the two primary derivatization techniques: esterification and silylation. Detailed, self-validating protocols are provided, alongside guidance on quality control and data interpretation to ensure scientific integrity.

Introduction: The Rationale for Derivatization

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, historically used for broadleaf weed control. Its use has been largely discontinued in many countries due to significant health and environmental concerns, primarily arising from contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of its manufacturing process.[1] Monitoring 2,4,5-T and its metabolites, such as 2,4,5-trichlorophenol, in biological matrices (e.g., urine, blood, tissue) is crucial for toxicological studies and human exposure assessment.

The primary analytical challenge is the chemical nature of these target analytes. As carboxylic acids and phenols, they possess polar functional groups (-COOH, -OH) that impart low volatility and high thermal lability. Direct analysis by gas chromatography (GC) is often unfeasible, leading to poor peak shape, low sensitivity, and thermal degradation in the hot injector port.[2]

Derivatization is the process of chemically modifying the analyte to produce a new compound with properties that are more suitable for a given analytical method.[3] For GC-MS analysis of 2,4,5-T, the goals are to:

-

Increase Volatility: By replacing active hydrogens on polar functional groups, the intermolecular forces (like hydrogen bonding) are reduced, lowering the boiling point of the analyte.[4]

-

Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis.[4]

-

Enhance Chromatographic Separation: Less polar derivatives interact more favorably with common non-polar GC columns, resulting in sharper, more symmetrical peaks and improved resolution.[5]

-

Improve Mass Spectrometric Identification: Derivatization can produce compounds with characteristic and predictable fragmentation patterns, aiding in structural confirmation.

This guide focuses on the two most effective and widely adopted derivatization strategies for these compounds: esterification and silylation .

Pre-Derivatization Workflow: From Biological Matrix to Analyte Extract

A successful derivatization is contingent on a meticulously executed sample preparation workflow. In biological systems, metabolites are often conjugated to facilitate excretion, and these conjugates must be cleaved prior to analysis.[6] Furthermore, the analytes must be isolated from the complex biological matrix.

Diagram: Overall Analytical Workflow

Caption: High-level workflow for the analysis of 2,4,5-T metabolites.

Step 1: Enzymatic Hydrolysis of Conjugates (Urine Samples)

Expertise & Rationale: In humans and animals, xenobiotics like 2,4,5-T and its phenolic metabolites are often detoxified by conjugation with glucuronic acid or sulfate, forming water-soluble glucuronides and sulfates that are readily excreted in urine.[6][7] To measure the total exposure, these conjugates must be hydrolyzed back to the parent (aglycone) form. Enzymatic hydrolysis using β-glucuronidase and arylsulfatase is preferred over harsh acid hydrolysis, which can degrade the target analytes.[8] Enzymes from Helix pomatia are commonly used as they contain both β-glucuronidase and sulfatase activity.[6][7]

Protocol 2.1: Enzymatic Hydrolysis

-

Sample Preparation: Centrifuge a 5 mL urine sample to pellet any sediment.

-

Internal Standard Spiking: To 1.0 mL of the urine supernatant in a glass tube, add an appropriate amount of a labeled internal standard (e.g., ¹³C₆-2,4,5-T).[9] This is critical for accurate quantification, as it corrects for variations in extraction efficiency and derivatization yield.

-

Buffering: Add 1.0 mL of 1M sodium acetate buffer (pH 5.0) and vortex briefly. The enzyme has optimal activity at this pH.

-

Enzyme Addition: Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1 or similar).[6]

-

Incubation: Cap the tube, vortex gently, and incubate in a water bath at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis.[6][10]

Step 2: Solid-Phase Extraction (SPE)

Expertise & Rationale: After hydrolysis, the analytes are in a complex aqueous matrix. Solid-Phase Extraction (SPE) is a highly effective technique for isolating the analytes of interest while removing interferences like salts, pigments, and proteins.[11][12] For acidic herbicides, a reversed-phase sorbent (like C18) is typically used. The matrix pH is adjusted to below the pKa of the analytes (~pH 2-3) to ensure they are in their neutral, protonated form, which allows for strong retention on the non-polar C18 sorbent.[13]

Protocol 2.2: Solid-Phase Extraction (Reversed-Phase)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2.5, adjusted with HCl). Do not allow the cartridge to go dry. This activates the sorbent.

-

Sample Loading: After incubation (Protocol 2.1), acidify the hydrolyzed urine sample to ~pH 2.5 with 6M HCl. Load the entire sample onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2.5) to remove residual salts and polar interferences.

-

Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is critical to remove all water, which can interfere with the subsequent derivatization reactions.

-

Elution: Elute the retained analytes with 5 mL of a suitable organic solvent, such as ethyl acetate or methylene chloride, into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (<40°C). The dry residue is now ready for derivatization.

Derivatization Methodologies & Protocols

The choice of derivatization reagent depends on the target analytes and the available instrumentation. Both esterification and silylation are highly effective for 2,4,5-T.

Method 1: Esterification (via Methylation)

Expertise & Rationale: Esterification converts the carboxylic acid group of 2,4,5-T into its corresponding methyl ester. This reaction effectively eliminates the active hydrogen, drastically increasing volatility. While diazomethane is a highly efficient methylating agent, it is also explosive and highly toxic.[5] A safer and widely used alternative is reaction with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), boron trifluoride (BF₃), or hydrochloric acid (HCl).[5][14] This method is robust, cost-effective, and primarily targets carboxylic acids.

Caption: Acid-catalyzed esterification of 2,4,5-T with methanol.

Protocol 3.1: Methylation with Methanol/H₂SO₄

-

Reagent Preparation: Prepare a 10% (v/v) solution of sulfuric acid in methanol. Caution: Add acid to methanol slowly and under cooling, as the reaction is exothermic. This reagent should be prepared fresh.

-

Reaction: To the dry residue from the SPE step (Protocol 2.2), add 200 µL of the 10% H₂SO₄ in methanol solution.

-

Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Neutralization & Extraction: After cooling to room temperature, add 1 mL of deionized water and 500 µL of hexane (or another suitable non-polar solvent). Vortex vigorously for 1 minute to extract the derivatized methyl ester into the organic phase.

-

Phase Separation: Centrifuge briefly to separate the layers.

-

Sample Transfer: Carefully transfer the upper organic layer to a GC vial for analysis.

Method 2: Silylation (Two-Step Methoximation and Trimethylsilylation)

Expertise & Rationale: Silylation is a powerful and versatile derivatization technique that replaces active hydrogens in -OH, -COOH, -NH₂, and -SH groups with a trimethylsilyl (TMS) group.[4] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile byproducts that do not interfere with chromatography.[15][16]

For complex metabolite profiling, a two-step approach is often employed.[17] First, methoximation with methoxyamine hydrochloride is used to convert carbonyl groups (aldehydes and ketones) into their methoxime derivatives. This is crucial because it prevents tautomerization (enol formation), which would otherwise lead to multiple silylated derivatives and complicate the chromatogram.[18] Second, silylation with a reagent like MSTFA derivatizes the remaining active hydrogens. This comprehensive approach ensures that a wide range of metabolites, including potential keto-acid metabolites of 2,4,5-T, are stably derivatized.

Sources

- 1. pic.int [pic.int]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. restek.com [restek.com]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.dphen1.com [library.dphen1.com]

- 8. scispace.com [scispace.com]

- 9. isotope.com [isotope.com]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 12. (PDF) Magnetic solid phase extraction for determination of drugs in biological matrices [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]

- 16. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. youtube.com [youtube.com]

Application Note: High-Efficiency Esterification of 2,4,5-Trichlorophenoxyacetic Acid with Butan-2-ol

Abstract & Scope

This technical guide details the optimization of the esterification reaction between 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and butan-2-ol to produce sec-butyl 2,4,5-trichlorophenoxyacetate.

While primary alcohols undergo Fischer esterification readily, secondary alcohols like butan-2-ol present kinetic challenges due to steric hindrance at the carbinol carbon. Furthermore, the bulky trichlorophenoxy group of the acid adds steric shielding to the carbonyl electrophile. This guide provides two optimized protocols:

-

Method A (Thermodynamic Control): Azeotropic distillation using a Dean-Stark trap (Scalable, Robust).

-

Method B (Kinetic Control): Steglich Esterification using DCC/DMAP (Mild conditions, High Yield).

Safety Warning: 2,4,5-T is a chlorophenoxy acid historically associated with dioxin (TCDD) contamination.[1] All handling must occur in a fume hood with appropriate PPE.

Mechanistic Insight & Reaction Design

The Steric Challenge

The reaction involves a nucleophilic acyl substitution.[2] The rate-determining step in the Fischer mechanism is the attack of the alcohol nucleophile on the protonated carbonyl.

-

Acid Component: The 2,4,5-trichlorophenoxy group is electron-withdrawing but sterically bulky, partially shielding the carbonyl carbon.

-

Alcohol Component: Butan-2-ol is a secondary alcohol.[3] The additional alkyl group at the reaction center increases steric repulsion during the formation of the tetrahedral intermediate, significantly slowing reaction kinetics compared to n-butanol.

Reaction Scheme

The transformation requires forcing the equilibrium to the right (Le Chatelier’s Principle) by removing water or using an activating agent.[4]

Figure 1: Generalized reaction flow for esterification. Note the reversibility in acid catalysis (Fischer) versus the driven pathway in Steglich coupling.

Optimization Parameters

To maximize yield, we must manipulate the reaction thermodynamics and kinetics.

| Parameter | Optimization Strategy | Rationale |

| Catalyst | p-Toluenesulfonic acid (pTSA) | Superior solubility in organic solvents (toluene) compared to H₂SO₄; less charring. |

| Solvent | Toluene | Forms an azeotrope with water (bp 85°C) and butan-2-ol (bp 87°C), allowing efficient water removal via Dean-Stark. |

| Stoichiometry | 1:3 (Acid : Alcohol) | Excess alcohol drives the equilibrium forward. Butan-2-ol is relatively cheap and easy to remove. |

| Water Removal | Dean-Stark Trap | Critical. Without water removal, yield is capped at ~60-65% for secondary alcohols. |

Experimental Protocols

Protocol A: Azeotropic Distillation (The "Workhorse" Method)

Best for: Gram-scale synthesis, robust purification, cost-efficiency.

Materials:

-

2,4,5-Trichlorophenoxyacetic acid (10.0 g, 39.1 mmol)

-

Butan-2-ol (8.7 g, 117 mmol, 3.0 eq)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.37 g, 5 mol%)

-

Toluene (50 mL)

-

Equipment: 250 mL RBF, Dean-Stark trap, Reflux condenser.

Procedure:

-

Setup: Assemble the Round Bottom Flask (RBF) with a magnetic stir bar. Attach the Dean-Stark trap and fill the trap arm with pure toluene. Attach the reflux condenser on top.

-

Charging: Add 2,4,5-T, butan-2-ol, pTSA, and toluene to the RBF.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure the solvent is condensing and returning from the trap.

-

Monitoring: Monitor water collection in the trap. Theoretical water yield is ~0.7 mL. Continue reflux until water evolution ceases (typically 4–6 hours).

-

Workup:

-

Cool reaction to room temperature.

-

Wash the organic layer with 5% NaHCO₃ (2 x 30 mL) to remove unreacted acid and pTSA. Caution: CO₂ evolution.

-

Wash with Brine (1 x 30 mL) .

-

Dry organic layer over anhydrous MgSO₄ .

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

-

Purification: If necessary, distill under high vacuum or recrystallize from hexane/ethanol if the product solidifies (mp is low, often an oil).

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: High-value small scale, acid-sensitive substrates, or if Dean-Stark is unavailable.

Materials:

-

2,4,5-T (1.0 g, 3.9 mmol)

-

Butan-2-ol (0.35 g, 4.7 mmol, 1.2 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (0.89 g, 4.3 mmol, 1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (48 mg, 0.1 eq)

-

Dichloromethane (DCM) (20 mL, anhydrous)

Procedure:

-

Dissolution: In a 50 mL flask under Nitrogen, dissolve 2,4,5-T, Butan-2-ol, and DMAP in dry DCM. Cool to 0°C in an ice bath.

-

Coupling: Add DCC in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. A white precipitate (dicyclohexylurea, DHU) will form.

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the DHU precipitate.

-

Wash the filtrate with 0.5N HCl (to remove DMAP), then sat. NaHCO₃ , then Brine .

-

-

Isolation: Dry over Na₂SO₄ and concentrate.

Workflow Visualization

Figure 2: Operational workflow for Protocol A (Azeotropic Esterification).

Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters should be verified:

| Technique | Expected Observation |

| TLC | (Mobile Phase: 20% EtOAc/Hexane). Product R_f ~0.6; Starting Acid R_f < 0.1 (streaks). |

| IR Spectroscopy | Disappearance of broad O-H stretch (2500-3300 cm⁻¹). Appearance of sharp Ester C=O stretch (~1735-1750 cm⁻¹). |

| ¹H NMR (CDCl₃) | Acidic Proton: Gone (10-12 ppm). Chiral Center: Multiplet at ~5.0 ppm (CH-O-CO). Aromatic: Singlets at ~7.0 and 7.5 ppm (characteristic of 2,4,5-substitution). |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

- Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Recovery Analysis of Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

Status: Operational Ticket ID: T-245-ESTER-REC Subject: Troubleshooting low recovery in complex matrices (Soil, Tissue, High-Lipid Fluids) Assigned Scientist: Senior Application Specialist

Executive Summary

You are likely encountering low recovery rates because standard EPA methods (like 8151A) are designed to analyze total acids by intentionally hydrolyzing esters. You are trying to quantify the intact ester.

Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate (2,4,5-T sec-butyl ester) is a lipophilic, semi-volatile molecule. The three primary failure modes in its analysis are:

-

Inadvertent Hydrolysis: Conversion back to 2,4,5-T acid during extraction.

-

Lipid Co-elution: High-fat matrices suppress ionization (LC-MS) or foul liners (GC-MS).

-

Evaporative Loss: The molecule is semi-volatile; blowing samples to dryness results in >40% analyte loss.

This guide provides a corrected workflow to preserve the ester moiety while removing matrix interferences.

Module 1: The Hydrolysis Trap (Critical Failure Point)

The Mechanism of Loss

Most protocols for phenoxy acid herbicides utilize an alkaline hydrolysis step (KOH/NaOH) to convert all esters to the parent acid. Do not use EPA Method 8151A unmodified. If your protocol includes a pH > 8 step, you are chemically destroying your analyte.

Even in neutral extraction, endogenous enzymes (esterases) in biological tissue (liver, plasma) or soil bacteria will rapidly hydrolyze the sec-butyl ester.

Corrective Action: Chemical Stabilization

-

Acidification: Maintain extraction solvent pH between 3.0 and 4.0. This inhibits esterase activity and prevents alkaline hydrolysis.

-

Water Removal: Water promotes hydrolysis. Use anhydrous sodium sulfate (

) immediately after extraction.

Figure 1: The hydrolysis pathway is the primary cause of ester loss.[1] Acidification and drying are the required preventive controls.[2]

Module 2: Matrix Management & Cleanup

The Lipid Problem

The butan-2-yl ester is highly lipophilic (LogP ~4.5). It partitions alongside triglycerides and waxes.[3]

-

Solid Phase Extraction (SPE): C18 cartridges often retain the ester too strongly or fail to separate it from lipids.

-

QuEChERS: Standard PSA (Primary Secondary Amine) cleanup can cause hydrolysis because PSA is basic.

Recommended Cleanup: Gel Permeation Chromatography (GPC)

For high-fat tissues or complex soil, GPC is the gold standard. It separates based on molecular size. Large lipids elute first; the smaller herbicide ester elutes later.

Alternative: Florisil Cleanup (Low Fat) If GPC is unavailable, use Florisil (Magnesium Silicate).

-

Activation: Heat Florisil to 130°C overnight.

-

Elution: Elute with 5% Acetone in Hexane. The ester elutes; polar lipids and pigments are retained.

Module 3: Volatility & Concentration

The Evaporation Error

Butan-2-yl esters have significant vapor pressure. If you use a nitrogen evaporator (TurboVap/N-Evap) and blow the sample down to "dryness," you will lose 30-60% of your analyte via sublimation.

The "Keeper" Solvent Solution

Never evaporate to dryness. Add a high-boiling "keeper" solvent before evaporation.

-

Keeper: Isooctane (2,2,4-Trimethylpentane) or Toluene.

-

Protocol: Add 0.5 mL Isooctane to your extract. Evaporate until the volume reaches exactly 0.5 mL. The volatile solvent (e.g., DCM, Acetone) leaves; the analyte remains trapped in the Isooctane.

Optimized Protocol: High-Recovery Extraction

Scope: Soil, Sediment, and Biological Tissue.

Step 1: Extraction

-

Weigh: 10 g sample into a PTFE centrifuge tube.

-

Spike: Add surrogate standard (e.g., 2,4-D-isopropyl ester) to monitor extraction efficiency.

-

Dry: Add 5 g Anhydrous

and 1 g NaCl (QuEChERS salts) to bind water and stop enzymatic hydrolysis. -

Extract: Add 10 mL Acidified Acetonitrile (1% Acetic Acid).

-

Why? Acetonitrile precipitates proteins; acid inhibits esterases.

-

-

Agitate: Vortex 1 min, Shake 10 min. Centrifuge at 4000 rpm for 5 min.

Step 2: Cleanup (Choose based on Matrix)

| Matrix Type | Recommended Cleanup | Why? |

| Soil / Sediment | Florisil SPE | Removes humic acids and polar interferences. |

| Fatty Tissue / Plasma | GPC or Z-Sep+ | GPC removes bulk lipids. Z-Sep+ (Zirconia) removes phospholipids without hydrolysis. |

| Water | LLE (DCM) | Liquid-Liquid Extraction with Dichloromethane is sufficient. |

Step 3: Concentration (Critical)

-

Transfer extract to a concentrator tube.

-

Add Keeper: Add 500 µL Isooctane .

-

Evaporate: Use Nitrogen stream at 35°C.

-

Stop: Stop exactly when volume reaches 0.5 mL. DO NOT GO DRY.

-

Reconstitute: Bring to 1.0 mL with Hexane (for GC) or Methanol (for LC).

Experimental Workflow Diagram

Figure 2: Optimized workflow highlighting the divergence in cleanup based on matrix and the critical "Keeper" solvent step.

FAQ: Troubleshooting & Quick Fixes

Q: My recovery is consistently <10%. What is happening? A: You are likely using a basic cleanup sorbent like PSA (Primary Secondary Amine) or an alkaline extraction step. The amine groups in PSA can catalyze hydrolysis of the ester. Switch to C18 or Florisil for cleanup.

Q: Can I use EPA Method 8151A? A: Only if you skip the hydrolysis step. Method 8151A is designed to measure total acid. If you follow it exactly (adding KOH), you will destroy the butan-2-yl ester entirely.

Q: I see the 2,4,5-T acid peak in my chromatogram, but not the ester. Why? A: This confirms the ester degraded. Check your glassware. If glassware was washed with alkaline detergent and not acid-rinsed, residual alkalinity on the glass surface can hydrolyze the ester. Acid-rinse all glassware with 10% HCl before use.

Q: Which internal standard should I use? A: Do not use 2,4,5-T acid. Use a structurally similar ester that is not present in the sample, such as 2,4-D ethylhexyl ester or isotopically labeled 2,4,5-T-butyl-d9 ester . This tracks the specific physical behavior (lipophilicity/volatility) of the ester form.

References

-

U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.[4] SW-846.[2][4][5] (Note: Cited as the baseline method to be modified; specifically warning against the hydrolysis step for ester-specific analysis.)

-

U.S. Environmental Protection Agency. (1996). Method 3620C: Florisil Cleanup. SW-846.[2][4][5] (Validation for Florisil as the preferred cleanup for chlorinated esters.)

-

Chamkasem, N., et al. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.[6] Journal of Regulatory Science. (Provides evidence on the necessity of acidification to suppress dissociation and hydrolysis during extraction.)

-

Restek Corporation. Florisil SPE Cleanup for Chlorinated Pesticides Analysis.[7] (Technical data on recovery rates of chlorinated esters using Florisil.)

Sources

- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEMI Method Summary - 8151A [nemi.gov]

- 3. epa.gov [epa.gov]

- 4. 8151A | Specialty Analytical [specialtyanalytical.com]

- 5. newtowncreek.info [newtowncreek.info]

- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 7. gcms.cz [gcms.cz]

Resolving chromatographic peak overlap between 2,4,5-T and its sec-butyl ester

The following guide serves as a specialized Technical Support Center resource. It is designed to address the specific chromatographic challenges associated with separating 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) from its sec-butyl ester .

Ticket Topic: Resolving Chromatographic Peak Overlap: 2,4,5-T (Acid) vs. 2,4,5-T sec-butyl ester Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary: The "Overlap" Paradox

User Query: "I am seeing peak overlap or co-elution between 2,4,5-T and its sec-butyl ester. How do I resolve this?"

Scientist's Diagnosis: True co-elution between these two species in Reversed-Phase Liquid Chromatography (RPLC) is chemically counter-intuitive due to their massive hydrophobicity difference. If you observe overlap, you are likely experiencing one of two phenomena:

-

On-Column Hydrolysis: The ester is degrading during the run, creating a "bridge" or smear between the ester's retention time (RT) and the acid's RT.

-

Isocratic Compression: You are using a high-strength isocratic mobile phase (designed to elute the ester) which forces the acid to elute in the void volume or co-elute with the solvent front/ester.

This guide provides the protocol to separate these distinct species using Gradient Elution and pH Stabilization .

The Chemistry of Separation (Root Cause Analysis)

To solve the separation, we must understand the analytes.

| Analyte | Structure Type | pKa | LogP (Hydrophobicity) | Behavior in RPLC |

| 2,4,5-T (Acid) | Weak Acid | ~2.88 | ~3.13 | pH Dependent. At pH > 4, it ionizes (COO⁻) and elutes early.[1] At pH < 3, it is neutral (COOH) and retains longer.[1] |

| 2,4,5-T sec-butyl ester | Ester | Neutral | > 4.5 (Est.)[1] | Hydrophobic. Retains strongly on C18. Unstable in alkaline conditions (hydrolyzes to Acid). |

The Separation Logic

-

The Difference: The ester is significantly more hydrophobic (LogP > 4.5) than the acid (LogP ~3.13).

-

The Strategy: We cannot use an isocratic method.

-

Weak solvent (low % organic) retains the ester indefinitely.

-

Strong solvent (high % organic) elutes the acid in the void volume (t0).

-

-

The Solution: A Gradient Method is mandatory. We start with low organic to retain the acid, then ramp up to elute the ester.

Validated Resolution Protocol

Use this protocol to guarantee separation.

A. Mobile Phase Preparation

Crucial Step: You must control pH to suppress the ionization of the acid (preventing tailing) while avoiding conditions that hydrolyze the ester.

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

-

Why? Keeps 2,4,5-T protonated (neutral), improving peak shape and retention.[1]

-

-

Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

-

Why? Acetonitrile typically offers sharper peaks for aromatic herbicides compared to Methanol.

-

B. Instrument Parameters

-

Column: C18 (L1) Column, 100mm x 2.1mm, 1.7µm or 2.6µm (Core-Shell recommended).

-

Example: Waters BEH C18 or Phenomenex Kinetex C18.

-

-

Flow Rate: 0.4 mL/min (adjust for column ID).

-

Temperature: 30°C (Do not exceed 40°C; heat accelerates ester hydrolysis).

-

Injection Volume: 1-5 µL.

C. Gradient Profile (The Fix)

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 20% | Load: Low organic traps the Acid (2,4,5-T).[1] |

| 1.00 | 20% | Isocratic hold to separate Acid from void. |

| 8.00 | 90% | Ramp: Rapid increase to elute the hydrophobic Ester. |

| 10.00 | 90% | Wash column (remove late eluters). |

| 10.10 | 20% | Return to initial conditions. |

| 13.00 | 20% | Re-equilibration (Critical for reproducibility). |

Troubleshooting Decision Tree

Visualize your issue to find the immediate fix.

Figure 1: Diagnostic workflow for resolving separation anomalies between acid and ester forms.

Frequently Asked Questions (FAQs)

Q1: I see a "bridge" of baseline rise between my two peaks. What is this?

A: This is the signature of On-Column Hydrolysis . As the sec-butyl ester travels down the column, it is slowly converting into the acid form. The "bridge" represents the acid molecules formed at different points along the column length.

-

Fix: Ensure your sample diluent is anhydrous (e.g., 100% Acetonitrile) if possible, and reduce column temperature. Ensure Mobile Phase pH is not neutral/alkaline.

Q2: Can I use Methanol instead of Acetonitrile?

A: Yes, but be careful. Esters can undergo transesterification in methanol (swapping the sec-butyl group for a methyl group) if catalyzed by acid/base and heat over time. Acetonitrile is aprotic and safer for ester stability during the run.

Q3: Why does EPA Method 8151 not mention this overlap?

A: EPA Method 8151 is a Gas Chromatography (GC) method.[2][3][4][5] In GC, the acid (2,4,5-T) is non-volatile and must be derivatized (chemically converted) into an ester (usually methyl or pentafluorobenzyl) before analysis.[1] Therefore, in GC, you are comparing two esters (the derivatized acid vs. the native butyl ester), which separate easily by boiling point.[1] In LC, we analyze them in their native states.[1]

Q4: My 2,4,5-T Acid peak is splitting.

A: This is likely a solvent mismatch. If you dissolve your sample in 100% Acetonitrile (to save the ester) but inject a large volume into a 20% Organic mobile phase, the acid precipitates or travels faster than the solvent front initially.

-

Fix: Reduce injection volume (<5 µL) or match the sample diluent to the starting mobile phase (20% ACN / 80% Water), provided the ester remains soluble.

References & Authority

-

U.S. EPA Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography. (Focuses on the acid forms; notes hydrolysis requirements).

-

U.S. EPA Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. (Provides context on ester/acid stability and derivatization logic).

-

PubChem Compound Summary: 2,4,5-Trichlorophenoxyacetic acid.[1][6][7] (Source for pKa and LogP data).

-

World Health Organization (WHO): Chlorophenoxy herbicides (excluding 2,4,5-T and MCPA) in Drinking-water.[1] (Discusses hydrolysis rates in basic vs acidic waters).

Sources

- 1. 2,4,5-T, N-BUTYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. newtowncreek.info [newtowncreek.info]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorbenzylation Derivatization | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]

- 6. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification strategies to remove unreacted 2,4,5-trichlorophenol from ester synthesis

Topic: Purification strategies to remove unreacted 2,4,5-trichlorophenol (2,4,5-TCP) from ester synthesis. Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Status: Active Guide v1.0

Introduction: The "Active Ester" Challenge

You are likely synthesizing 2,4,5-trichlorophenyl esters to serve as activated intermediates for amide bond formation (e.g., in peptide synthesis or antibody-drug conjugate linkers). The synthesis typically involves condensing a carboxylic acid with 2,4,5-trichlorophenol (2,4,5-TCP) using a coupling agent (DCC/EDC).

The Core Problem: 2,4,5-TCP is lipophilic, toxic, and possesses a pKa (~7.4) that makes it tricky to separate from the ester. Unlike simple phenol (pKa 10), it is acidic enough to streak on silica but lipophilic enough to resist simple aqueous extraction if the pH is not precisely controlled. Furthermore, residual 2,4,5-TCP is a safety hazard due to its potential dioxin-related toxicity profile.

This guide provides three validated purification modules: pKa-Controlled Extraction , Solid-Phase Scavenging , and Recrystallization .

Module 1: Liquid-Liquid Extraction (The "Cold Wash" Protocol)

User Question: "I washed my reaction with 1M NaOH to remove the phenol, but my ester yield plummeted. What happened?"

Technical Insight:

You likely hydrolyzed your product.[1] 2,4,5-trichlorophenyl esters are active esters—they are designed to react with nucleophiles. Hydroxide (

-

The Fix: Leverage the specific pKa of 2,4,5-TCP (~7.4). You do not need strong bases like NaOH (pH 14). A mild base like Sodium Bicarbonate (pH ~8.5) or Carbonate (pH ~11) is sufficient to deprotonate the trichlorophenol into its water-soluble phenolate form without rapidly attacking the ester, provided the system is cold.

Protocol: The pH-Switch Extraction

| Parameter | Specification | Reason |

| Solvent System | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | High solubility for the ester; immiscible with water. |

| Wash Solution | 5% NaHCO₃ (aq) or 0.5M Sodium Carbonate | pH 8.5–11 is sufficient to ionize 2,4,5-TCP (pKa ~7.4). |

| Temperature | 0°C to 4°C (Ice Bath) | CRITICAL. Cold temp slows the rate of ester hydrolysis significantly. |

Step-by-Step Workflow:

-

Dilute: Dilute the reaction mixture with EtOAc (approx. 10 volumes relative to product).

-

Chill: Cool the organic phase to 0°C.

-

Wash 1 (Acidic): Wash with 1M HCl or 5% Citric Acid (removes urea byproducts/coupling reagents). Discard aqueous.

-

Wash 2 (The Phenol Strip): Wash rapidly with cold saturated NaHCO₃ (3x).

-

Tip: Monitor the organic layer by TLC.[2] If phenol persists, use cold 0.5M Na₂CO₃ for a slightly stronger wash (pH 11), but minimize contact time (<2 mins).

-

-

Wash 3 (Neutralize): Wash with Brine (saturated NaCl) to remove trapped base.

-

Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Visual Logic: Extraction Decision Tree

Caption: Logic flow for selecting the correct base to remove 2,4,5-TCP without destroying the active ester.

Module 2: Solid-Phase Scavenging (Water-Free Method)

User Question: "My ester is extremely moisture-sensitive. I cannot use aqueous washes. How do I remove the phenol?"

Technical Insight: When aqueous workup is impossible, use Polymer-Supported Scavengers . Since 2,4,5-TCP is acidic, a basic anion-exchange resin will sequester it from the organic solution.

Recommended Resins

-

Strong Anion Exchanger (SAX): Quaternary ammonium (Cl⁻ or OH⁻ form). Note: OH⁻ form acts like NaOH; use with caution.

-

Weak Base Resin: Polymer-supported Morpholine or Tertiary Amine (e.g., Amberlyst A-21). Note: May require a solvent where the resin swells well (DCM/THF).

Protocol: Resin Scavenging

-

Dissolve: Dissolve crude mixture in dry DCM or THF.

-

Add Resin: Add 3–5 equivalents (relative to expected excess phenol) of Amberlyst A-26 (OH form) or equivalent basic resin.

-

Modification: If the ester is highly sensitive to base, use a carbonate-form resin.

-

-

Agitate: Shake gently at room temperature for 1–2 hours.

-

Filter: Filter off the solid resin. The phenol remains trapped on the beads.

-

Concentrate: Evaporate the filtrate to obtain the product.

Module 3: Recrystallization & Chromatography

User Question: "I still see a faint spot of phenol on my TLC after extraction. How do I get >99% purity?"

Strategy A: Recrystallization (Scalable)

2,4,5-Trichlorophenyl esters are often highly crystalline solids. 2,4,5-TCP itself has a melting point of ~64–68°C.

-

Solvent System: Ethanol/Heptane or Isopropanol (IPA).

-

Method: Dissolve the crude solid in minimal hot IPA. Allow to cool slowly to room temperature, then 4°C. The ester typically crystallizes, while the more soluble phenol (and urea byproducts) remains in the mother liquor.

-

Wash: Wash the filter cake with cold heptane.

Strategy B: Flash Chromatography (High Purity)

-

Stationary Phase: Silica Gel (standard).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 0% to 30% EtOAc).

-

TLC Visualization: UV (254 nm).

-

Note: 2,4,5-TCP runs faster (higher Rf) than many esters in non-polar solvents, but it can streak due to acidity.

-

Troubleshooting: Do not add acetic acid to the eluent (common for esters) as this keeps the phenol protonated and makes separation harder.

-

Safety & Toxicity Warning (Critical)

Hazard: 2,4,5-Trichlorophenol Risk: Dioxin Formation (TCDD).[5]

-

Thermal Hazard: 2,4,5-TCP can condense to form trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) if heated strongly in the presence of strong alkali.

-

Operational Rule: Never heat basic solutions of 2,4,5-TCP. If using the Carbonate wash (Module 1), keep it cold and dispose of the aqueous waste immediately into segregated halogenated waste containers labeled "Potential Dioxin Precursors."

-

PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

References

-

National Center for Biotechnology Information (2026). 2,4,5-Trichlorophenol (CID 7273) - Chemical and Physical Properties (pKa). PubChem.[6] Available at: [Link][6]

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols.[7] CDC. Available at: [Link]

Sources

- 1. pic.int [pic.int]

- 2. jetir.org [jetir.org]

- 3. US6719908B2 - Phenol removal pretreatment process - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. 2,4,5-Trichlorophenol | 95-95-4 | Benchchem [benchchem.com]

- 7. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

Validation & Comparative

A Senior Application Scientist's Guide to Selecting and Validating Internal Standards for the Quantification of Chlorophenoxy Acid Esters

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of chlorophenoxy acid esters is paramount. These compounds, widely used as herbicides, are of significant environmental and health concern. The inherent complexity of sample matrices, such as soil, water, and biological tissues, necessitates robust analytical methods to ensure data reliability. A cornerstone of such methods is the proper use of internal standards to correct for variations in sample preparation and instrumental analysis.